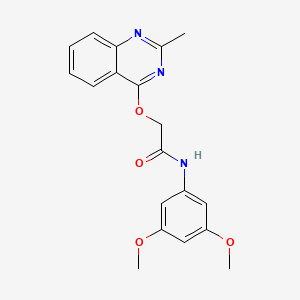
N-(3,5-dimethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3,5-dimethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" is a novel molecule that appears to be related to a family of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs of quinazoline and acetamide are recurrent in the literature, suggesting potential therapeutic applications. For instance, quinazoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis, showcasing significant antiviral and antiapoptotic effects . Similarly, other quinazoline and acetamide derivatives have been investigated for their anticonvulsant , neuroprotective , and potential anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of mercury(II)-mediated ring closure , Sonogashira cross-coupling , and reactions with substituted benzyl amines . These methods yield compounds with the quinazoline skeleton, which is a common feature in the target molecule. The synthesis processes are typically confirmed by analytical techniques such as NMR spectroscopy and mass spectral analysis .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using spectroscopic methods such as FT-IR, FT-Raman, and NMR . Computational methods like DFT calculations are used to predict vibrational wavenumbers and compare them with experimental values, which usually show good agreement . Molecular docking studies are also conducted to predict the interaction of these compounds with biological targets, such as the BRCA2 complex .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives can be inferred from their interactions with various amines and the subsequent formation of acetamide linkages . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the reactivity and the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as their optical and electrostatic characteristics, are explored using theoretical calculations. For example, the nonlinear optical properties and the molecular electrostatic potential maps provide insights into the charge distribution within the molecule . These properties are crucial for understanding the interaction of the compounds with biological systems and their potential as therapeutic agents.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-17-7-5-4-6-16(17)19(21-12)26-11-18(23)22-13-8-14(24-2)10-15(9-13)25-3/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPRAFWBLOSQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)
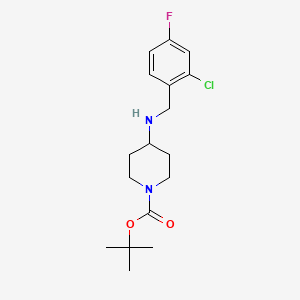
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)
![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
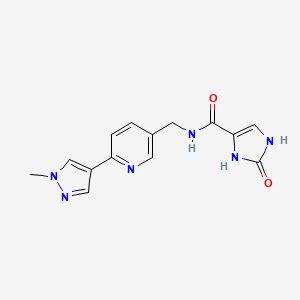
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)
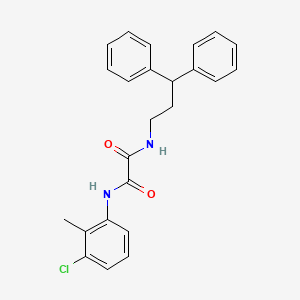
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)
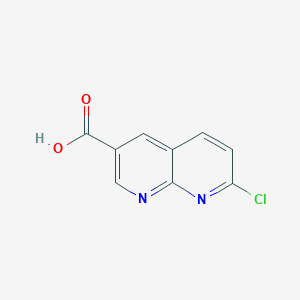
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)